2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N,N-dimethylacetamide
Description
2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N,N-dimethylacetamide (hereafter referred to as the target compound) is a substituted acetamide derivative featuring a 5-cyano-2-fluorobenzyl group and a methylamino moiety. Its molecular formula is C₁₄H₁₇FN₃O, with a molecular weight of 278.31 g/mol. The compound’s structure combines electron-withdrawing substituents (cyano and fluoro groups) and a dimethylacetamide backbone, which may influence its physicochemical properties, metabolic stability, and biological activity.
Properties
Molecular Formula |
C13H16FN3O |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
2-[(5-cyano-2-fluorophenyl)methyl-methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H16FN3O/c1-16(2)13(18)9-17(3)8-11-6-10(7-15)4-5-12(11)14/h4-6H,8-9H2,1-3H3 |
InChI Key |
VPPBHJRKWPKEJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN(C)CC1=C(C=CC(=C1)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of the 5-cyano-2-fluorobenzylamine intermediate. This intermediate is then reacted with N,N-dimethylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon or copper iodide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reaction time are carefully controlled to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or lithium diisopropylamide as bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 5-cyano-2-fluorobenzyl group enhances electrophilicity and may improve metabolic stability compared to analogs with electron-donating groups (e.g., methoxy in ). Cyano groups are known to reduce oxidative metabolism in hepatic enzymes, a feature exploited in drug design to avoid toxic metabolites . In contrast, 2-[(2',6'-dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide () uses chlorine and methoxy groups, which increase lipophilicity but may elevate toxicity risks due to bioactivation pathways.
Amide Backbone Modifications: The Schiff base derivative 1q () replaces the methylamino group with a benzylidene moiety, enabling metal coordination and altering solubility. However, Schiff bases are prone to hydrolysis, limiting their in vivo stability compared to the target compound’s tertiary amide.
Pharmacological Implications: Compounds like 2-(4-(4-isoquinolinyl)phenyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide () exhibit heterocyclic frameworks linked to kinase inhibition. The target compound lacks such motifs but shares the dimethylacetamide core, which is common in CNS-active agents (e.g., anticonvulsants) due to its blood-brain barrier permeability .
Physicochemical and Thermophysical Properties
Data from related N,N-dimethylacetamide derivatives provide context for the target compound’s behavior:
- Solubility: N,N-Dimethylacetamide (DMA) derivatives are typically polar aprotic solvents with high solubility in organic media. The target compound’s cyano and fluorine substituents may reduce aqueous solubility compared to unsubstituted analogs .
- Thermal Stability : Studies on DMA mixtures () show that substituents like fluorine increase thermal stability. For example, binary mixtures of DMA with propane-1,2-diol exhibit lower viscosity than those with N-methylformamide, suggesting that the target compound’s fluorinated backbone may enhance formulation stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
